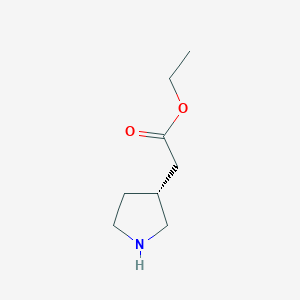
Ethyl (R)-2-(pyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-(pyrrolidin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-(pyrrolidin-3-yl)acetate typically involves the esterification of ®-2-(pyrrolidin-3-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(R)-2-(pyrrolidin-3-yl)acetic acid+ethanolacid catalystEthyl (R)-2-(pyrrolidin-3-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-(pyrrolidin-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-2-(pyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-2-(pyrrolidin-3-yl)acetic acid, which can then interact with biological targets. The pyrrolidine ring may also play a role in binding to specific sites, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl ®-2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl ®-2-(pyrrolidin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (S)-2-(pyrrolidin-3-yl)acetate: The enantiomer of the compound, with different stereochemistry.
Ethyl ®-2-(pyrrolidin-2-yl)acetate: Similar structure but with the pyrrolidine ring attached at a different position.
The uniqueness of Ethyl ®-2-(pyrrolidin-3-yl)acetate lies in its specific stereochemistry and the position of the pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl (R)-2-(pyrrolidin-3-yl)acetate, also known by its CAS number 1332459-32-1, is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 159.21 g/mol
- InChI Key : XYHHKYXWUASOJF-OGFXRTJISA-N
This compound is a pyrrolidine derivative that interacts with various biological targets. Its primary mechanism involves modulation of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which plays a significant role in neurotransmission and pain modulation. This interaction suggests potential applications in treating conditions related to central nervous system (CNS) disorders and neuropathic pain.
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. A study demonstrated that pyrrolidine-based compounds could effectively inhibit T-type calcium channels (Ca_v3.1 and Ca_v3.2), which are implicated in neuropathic pain pathways. Specifically, these compounds showed efficacy in various animal models of neuropathic pain, such as the chronic constriction injury (CCI) model and the streptozotocin (STZ)-induced diabetic neuropathy model .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrrolidine derivatives have shown promising results in inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are critical in the inflammatory response. For instance, a related study highlighted that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses indicating similar potency .
Case Studies and Research Findings
- Neuropathic Pain Models :
- CNS Disorders :
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of related pyrrolidine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
MNTGUDCHRPBCJG-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCNC1 |
Canonical SMILES |
CCOC(=O)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















